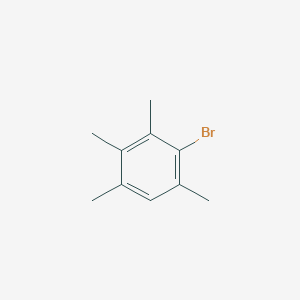

2-Bromo-1,3,4,5-tetramethylbenzene

Description

Contextualization within Halogenated Aromatic Compound Research

Halogenated aromatic compounds, or aryl halides, are a cornerstone of synthetic organic chemistry. The introduction of a halogen, such as bromine, onto a benzene (B151609) ring fundamentally alters the ring's reactivity. ontosight.ai While halogens are deactivating towards electrophilic aromatic substitution, they act as directing groups, typically guiding incoming electrophiles to the ortho and para positions. This directive influence is a key principle in the strategic synthesis of polysubstituted benzenes. libretexts.org

The carbon-bromine bond in compounds like 2-Bromo-1,3,4,5-tetramethylbenzene is a versatile functional handle. It provides a site for a variety of subsequent chemical transformations. ontosight.ai For instance, aryl bromides are common substrates in cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, which are powerful methods for forming new carbon-carbon bonds. They can also participate in nucleophilic aromatic substitution reactions under specific conditions. Research in this area focuses on developing regioselective and efficient bromination methods to produce specific isomers for use as building blocks in the synthesis of more complex molecules. researchgate.netorganic-chemistry.org The study of noncatalytic bromination of benzene has shown that high concentrations of bromine can lead to the formation of bromobenzene, highlighting the fundamental reactivity of the aromatic ring. nih.gov

Significance of Polymethylated Benzene Derivatives in Chemical Synthesis and Theory

Polymethylated benzene derivatives are aromatic hydrocarbons where multiple hydrogen atoms on the benzene ring have been replaced by methyl groups. compoundchem.com Benzene itself is a foundational compound in organic chemistry, and its derivatives are numerous and vital. compoundchem.comschoolwires.net The parent compound for tetramethylbenzenes, such as 1,2,4,5-tetramethylbenzene (B166113) (durene), serves as a crucial starting material in various synthetic applications. ontosight.aichemeo.comlookchem.com

The methyl groups are electron-donating and thus activate the benzene ring towards electrophilic substitution reactions. libretexts.org The presence of four such groups, as in the tetramethylbenzene core of this compound, significantly enhances the nucleophilicity of the aromatic ring compared to benzene. This increased reactivity is a central theme in the chemistry of polymethylated arenes. Furthermore, the substitution pattern of these methyl groups exerts a strong steric and electronic influence on the regioselectivity of further functionalization, a critical consideration in synthetic planning. pressbooks.pub These compounds serve as valuable models for studying the interplay of steric and electronic effects in aromatic systems and are precursors for creating advanced materials, including polymers and compounds with specific optical or electronic properties. ontosight.aiontosight.aiontosight.aiontosight.ai

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 3-Bromo-1,2,4,5-tetramethylbenzene (B158151) |

| Benzene |

| Bromobenzene |

Structure

3D Structure

Properties

CAS No. |

3349-15-3 |

|---|---|

Molecular Formula |

C10H13Br |

Molecular Weight |

213.11 g/mol |

IUPAC Name |

2-bromo-1,3,4,5-tetramethylbenzene |

InChI |

InChI=1S/C10H13Br/c1-6-5-7(2)10(11)9(4)8(6)3/h5H,1-4H3 |

InChI Key |

OYAFABIVQFUGMR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1C)C)Br)C |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 1,3,4,5 Tetramethylbenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a class of substitution reactions in which a nucleophile displaces a leaving group on an aromatic ring. The feasibility of these reactions is highly dependent on the electronic properties of the aryl halide.

Mechanistic Pathways of Substitution

There are two primary mechanistic pathways for nucleophilic aromatic substitution: the SNAr (addition-elimination) mechanism and the elimination-addition (benzyne) mechanism.

The SNAr mechanism proceeds via a two-step process: initial nucleophilic attack on the carbon bearing the leaving group to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex, followed by the departure of the leaving group to restore aromaticity. thieme-connect.com This pathway is generally favored when the aromatic ring is substituted with strong electron-withdrawing groups (e.g., nitro groups) positioned ortho or para to the leaving group. organic-chemistry.orgnih.gov These groups are crucial for stabilizing the negative charge of the Meisenheimer intermediate through resonance. thieme-connect.com For 2-bromo-1,3,4,5-tetramethylbenzene, the ring is substituted with four electron-donating methyl groups, which destabilize the negatively charged intermediate required for the SNAr mechanism. Consequently, this pathway is highly unfavorable for this compound.

The elimination-addition mechanism involves the initial removal of a proton from the position ortho to the leaving group by a strong base, followed by the elimination of the halide to form a highly reactive aryne intermediate. acs.org The nucleophile then attacks the aryne, and subsequent protonation yields the substitution product. A critical requirement for this mechanism is the presence of a hydrogen atom on at least one of the carbons adjacent to the leaving group. acs.org In this compound, both positions ortho to the bromine atom are substituted with methyl groups, meaning there are no ortho protons to be abstracted. Therefore, the benzyne (B1209423) mechanism is not a viable pathway for nucleophilic substitution of this compound.

Given the electronic destabilization of the Meisenheimer intermediate and the impossibility of forming a benzyne intermediate, this compound is generally considered unreactive towards traditional nucleophilic aromatic substitution reactions.

Scope of Nucleophiles and Reaction Conditions

Due to the inherent unreactivity of this compound under SNAr conditions, there is a lack of reported successful reactions with common nucleophiles such as alkoxides, amines, or thiolates under typical SNAr conditions (e.g., strong base, polar aprotic solvent). The combination of steric hindrance from the flanking methyl groups and the electron-rich nature of the benzene (B151609) ring prevents nucleophilic attack.

Transition Metal-Catalyzed Cross-Coupling Reactions

In contrast to its inertness in SNAr reactions, this compound is a viable substrate for various transition metal-catalyzed cross-coupling reactions. These reactions provide a powerful means to form new carbon-carbon and carbon-heteroatom bonds from aryl halides.

Carbon-Carbon Bond Forming Reactions (e.g., Suzuki, Negishi, Sonogashira Couplings)

As an aryl bromide, this compound can participate in several palladium- or nickel-catalyzed cross-coupling reactions to form new carbon-carbon bonds. The steric hindrance from the ortho-methyl groups can influence the reaction conditions required.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide. mdpi.com For sterically hindered aryl bromides like this compound, successful coupling often requires the use of bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands to facilitate the key steps of the catalytic cycle. organic-chemistry.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the coupling partner for the organic halide. wikipedia.org This reaction is known for its high functional group tolerance and its ability to couple a wide range of substrates, including sterically demanding ones. organic-chemistry.orgnih.gov The use of specialized biarylphosphine ligands has been shown to be effective in promoting the coupling of hindered aryl bromides. nih.govacs.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.org Copper-free protocols have also been developed. beilstein-journals.orgpitt.eduucsb.edu The reaction is a reliable method for the synthesis of arylalkynes.

| Reaction | Typical Catalyst | Typical Ligand | Typical Base | Typical Solvent |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh3)4, Pd(OAc)2 | PPh3, SPhos, XPhos, NHCs | Na2CO3, K3PO4, Cs2CO3 | Toluene (B28343), Dioxane, THF, Water |

| Negishi Coupling | Pd(OAc)2, Ni(acac)2 | CPhos, SPhos, dppf | Not required | THF, Dioxane |

| Sonogashira Coupling | PdCl2(PPh3)2, CuI (co-catalyst) | PPh3, XPhos | Et3N, Piperidine, DBU | THF, DMF, Toluene |

Carbon-Heteroatom Bond Forming Reactions

The formation of carbon-heteroatom bonds from aryl halides is most prominently achieved through the Buchwald-Hartwig amination and its analogues for forming C-O and C-S bonds.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction couples an aryl halide with a primary or secondary amine to form an arylamine. wikipedia.orgchemeurope.com The reaction is highly versatile and has seen continuous development of catalyst systems to improve its scope and efficiency. organic-chemistry.org For sterically hindered aryl bromides, the use of bulky, electron-rich phosphine ligands is often necessary to achieve good yields. thieme-connect.com These ligands facilitate the crucial reductive elimination step, which can be slow for hindered substrates.

While less common, palladium-catalyzed methods for the formation of C-O (ether) and C-S (thioether) bonds from aryl halides also exist and generally employ similar catalytic systems to the Buchwald-Hartwig amination.

| Reaction | Typical Catalyst | Typical Ligand | Typical Base | Typical Solvent |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Pd(OAc)2, Pd2(dba)3 | BINAP, XPhos, RuPhos | NaOt-Bu, K3PO4, LiHMDS | Toluene, Dioxane |

Catalyst Design and Reaction Mechanism Elucidation

The success of cross-coupling reactions with challenging substrates like this compound hinges on the design of the catalyst system. The general catalytic cycle for these palladium-catalyzed reactions involves three main steps: oxidative addition, transmetalation, and reductive elimination. youtube.com

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. For electron-rich and sterically hindered aryl bromides, this step can be slow. The use of electron-rich and bulky ligands on the palladium center can increase the electron density on the metal, promoting oxidative addition. organic-chemistry.org

Transmetalation: The organic group from the organometallic reagent (e.g., organoboron, organozinc) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst. This step can be particularly challenging for sterically congested substrates. Bulky ligands that create a large "bite angle" can facilitate this final step. nih.gov

Modern catalyst design focuses on developing ligands that are both electron-rich to promote oxidative addition and sufficiently bulky to encourage reductive elimination while preventing catalyst decomposition pathways like β-hydride elimination where applicable. organic-chemistry.orgnih.gov Biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos, CPhos) and N-heterocyclic carbenes (NHCs) have proven to be particularly effective for the cross-coupling of hindered and electron-rich aryl halides. organic-chemistry.orgorganic-chemistry.orgacs.org

Electrophilic Aromatic Substitution (EAS) Reactivity

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry. The reactivity of the benzene ring is profoundly influenced by the nature of its substituents. In this compound, the ring is adorned with four electron-donating methyl groups and one deactivating, yet ortho-, para-directing, bromine atom.

Comparative Reactivity Studies with Other Polymethylated Aromatics

The rate of electrophilic aromatic substitution is highly sensitive to the substituents present on the aromatic ring. Groups that donate electron density to the ring increase its nucleophilicity, thereby accelerating the reaction. Conversely, electron-withdrawing groups decrease the ring's electron density, slowing the reaction down. organicchemistrytutor.comtotal-synthesis.com

Methyl groups are classified as activating groups because they donate electron density through an inductive effect and hyperconjugation. irjet.net As the number of methyl groups on a benzene ring increases, the ring generally becomes more reactive towards electrophiles. For instance, toluene (one methyl group) is significantly more reactive than benzene, and durene (1,2,4,5-tetramethylbenzene) is even more reactive.

However, the presence of a halogen, such as bromine, introduces a counteracting effect. Halogens are deactivating groups due to their strong electron-withdrawing inductive effect, which outweighs their electron-donating resonance effect. reddit.comlibretexts.org This deactivation makes the aromatic ring less nucleophilic and slows the rate of electrophilic substitution compared to benzene. youtube.com

Table 1: Comparative Reactivity in Electrophilic Aromatic Substitution

| Compound | Substituents | Expected Reactivity vs. Benzene | Rationale |

|---|---|---|---|

| Benzene | None | Reference (1.0) | Unsubstituted aromatic ring. |

| Toluene | One -CH₃ | Faster | Activating methyl group donates electron density. irjet.netlibretexts.org |

| Durene | Four -CH₃ | Much Faster | Strong cumulative activating effect from four methyl groups. |

| Bromobenzene | One -Br | Slower | Deactivating bromo group withdraws electron density. youtube.com |

| This compound | Four -CH₃, One -Br | Faster | The strong activating effect of four methyl groups overcomes the deactivating effect of one bromine atom. |

Regiochemical Outcome and Electronic Directing Effects of Substituents

The position of electrophilic attack on a substituted benzene ring is determined by the directing effects of the existing substituents. wikipedia.org Both alkyl groups and halogens are ortho-, para-directors. libretexts.orgyoutube.com This means they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. This directorial preference is due to the ability of these substituents to stabilize the positively charged intermediate (the arenium ion or sigma complex) that forms during the reaction, particularly when the attack occurs at the ortho or para positions. organicchemistrytutor.com

In this compound, the aromatic ring is fully substituted except for one position, C6. The substituents are:

C1, C3, C4, C5: Methyl groups (activating, ortho-, para-directing)

C2: Bromo group (deactivating, ortho-, para-directing)

Any electrophilic aromatic substitution must occur at the single available C6 position. The directing effects of the existing substituents converge to influence the feasibility of substitution at this site.

The methyl group at C1 is ortho to the C6 position.

The methyl group at C5 is ortho to the C6 position.

The methyl group at C4 is meta to the C6 position.

The methyl group at C3 is para to the C6 position.

The bromo group at C2 is meta to the C6 position.

The ortho- and para-directing methyl groups strongly activate the C6 position for electrophilic attack. The bromo group, being meta to C6, does not strongly influence the stability of the intermediate formed by attack at this position. Given that the only available site for substitution is activated by three of the four methyl groups (two ortho, one para), electrophilic substitution is highly favored at the C6 position, leading to the formation of a single, predictable regioisomer.

Kinetic and Thermodynamic Aspects of EAS

The mechanism of electrophilic aromatic substitution typically proceeds through a two-step process. libretexts.orglibretexts.org

Step 1 (Rate-determining): The aromatic ring attacks the electrophile (E⁺), breaking the aromaticity and forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. This step is slow and has a high activation energy because it involves the loss of aromatic stability. libretexts.orgfiveable.me

Step 2 (Fast): A base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring. libretexts.org

Kinetics: The rate of the reaction is determined by the height of the activation energy barrier of the first step (ΔG‡). libretexts.org Activating groups, like the four methyl groups in this compound, help to stabilize the positive charge in the arenium ion intermediate. This stabilization lowers the energy of the transition state leading to the intermediate, thereby reducing the activation energy and increasing the reaction rate. youtube.comresearchgate.net While the bromine atom has a deactivating inductive effect, the overwhelming electron donation from the four methyl groups ensures the arenium ion is well-stabilized, leading to a fast reaction.

Radical Reactions and Oxidative Transformations

Beyond electrophilic substitution, this compound can participate in reactions involving radical intermediates and electron transfer processes.

Generation and Reactivity of Aryl Radical Intermediates

Aryl halides are common precursors for the generation of aryl radicals. The carbon-bromine bond in this compound can be cleaved to produce the corresponding 2,3,4,6-tetramethylphenyl radical. Modern methods for generating aryl radicals from aryl halides are often based on redox processes, which can be initiated by light (photoredox catalysis) or chemical reagents. nih.govbohrium.comresearchgate.net

For example, single-electron transfer (SET) to the aryl bromide from a photocatalyst or a chemical reductant can lead to a radical anion, which then fragments to release a bromide ion and the desired aryl radical. researchgate.net

Once generated, the 2,3,4,6-tetramethylphenyl radical is a highly reactive intermediate. It can participate in a variety of transformations, including:

Hydrogen Atom Abstraction: It can abstract a hydrogen atom from a suitable donor molecule to form durene (1,2,4,5-tetramethylbenzene).

Addition to π-Systems: It can add to alkenes or alkynes, forming new carbon-carbon bonds.

Cross-Coupling Reactions: It can be trapped by metal catalysts in various cross-coupling schemes to form new C-C or C-heteroatom bonds. bohrium.com

The development of these radical generation methods under mild conditions has significantly expanded the synthetic utility of aryl halides like this compound. rsc.org

Electron Transfer Processes and Oxidation Pathways

Electron transfer involves the removal of an electron from the molecule to form a radical cation. Polymethylated benzenes are relatively electron-rich and can be oxidized more easily than benzene itself. The oxidation potential is lowered by the presence of multiple electron-donating methyl groups.

The oxidation of this compound can be initiated photochemically or electrochemically. In a photochemical process, a molecule absorbs light, promoting it to an excited state. This excited state can be a much stronger oxidant or reductant than the ground state. ictp.it It can engage in an electron transfer reaction with another molecule, acting as either an electron donor or acceptor.

The radical cation formed upon oxidation of this compound would be reactive. Potential subsequent reaction pathways could include:

Deprotonation: Loss of a proton from one of the methyl groups to form a benzylic radical.

Reaction with Nucleophiles: Attack by a nucleophile present in the reaction medium.

These electron transfer processes are fundamental to various chemical transformations, including certain types of polymerization, degradation, and photoredox-catalyzed synthetic reactions. ictp.it

Steric and Electronic Influences on Aromatic Reactivity

The presence of multiple substituents on the benzene ring of this compound creates a unique electronic and steric environment that significantly influences its reactivity towards various chemical transformations, particularly electrophilic aromatic substitution.

The four methyl groups on the benzene ring play a dual role in modulating the reactivity of this compound.

Electronic Effects:

Methyl groups are generally considered to be activating substituents in electrophilic aromatic substitution reactions. lumenlearning.comlibretexts.org They are electron-donating through an inductive effect (+I effect), which involves the pushing of electron density through the sigma bonds towards the aromatic ring. lumenlearning.com This increase in electron density makes the benzene ring more nucleophilic and thus more susceptible to attack by electrophiles. lumenlearning.commsu.edu The cumulative inductive effect of four methyl groups would be expected to significantly activate the ring, making it more reactive than benzene or toluene. lumenlearning.com

Furthermore, methyl groups can also donate electron density through hyperconjugation, a type of resonance effect (+R effect). This involves the delocalization of sigma-electrons from the C-H bonds of the methyl group into the pi-system of the aromatic ring. This delocalization further stabilizes the carbocation intermediate (the arenium ion) formed during electrophilic attack, particularly when the attack occurs at the ortho and para positions relative to the methyl group. libretexts.org In this compound, the positions ortho and para to the methyl groups are already substituted, which leads to a complex interplay of directing effects.

Steric Effects:

The most prominent feature of this compound is the significant steric hindrance created by the four methyl groups. numberanalytics.com Steric hindrance is the slowing of chemical reactions due to the spatial bulk of substituents. numberanalytics.com The methyl groups ortho to the bromine atom (at positions 3 and 5) and adjacent to each other create a crowded environment around the remaining unsubstituted carbon atom (position 6). This steric congestion can hinder the approach of incoming reagents, significantly impacting reaction rates. numberanalytics.com

In electrophilic aromatic substitution, for instance, the bulky nature of the tetramethyl-substituted ring would likely disfavor the formation of a bulky transition state, potentially leading to slower reaction rates compared to less substituted benzenes, despite the electronic activation by the methyl groups. The steric hindrance would be particularly pronounced for reactions involving large electrophiles.

The table below summarizes the expected electronic and steric effects of the substituents in this compound.

| Substituent | Position | Electronic Effect | Steric Effect |

| Bromo | 2 | -I (Inductive Withdrawal), +R (Resonance Donation) | Moderate |

| Methyl | 1, 3, 4, 5 | +I (Inductive Donation), +R (Hyperconjugation) | Significant (Cumulative) |

Quantitative Structure-Reactivity Relationships (QSRR) aim to correlate the chemical structure of a series of compounds with their reactivity using mathematical models. libretexts.org The Hammett and Taft equations are fundamental tools in QSRR for aromatic compounds. libretexts.orgwikipedia.org

The Hammett Equation:

The Hammett equation is a linear free-energy relationship that describes the influence of meta- and para-substituents on the reactivity of the side-chain of a benzene derivative. wikipedia.org It is given by:

log(k/k₀) = σρ

where:

k is the rate constant for the reaction of a substituted benzene derivative.

k₀ is the rate constant for the reaction of the unsubstituted benzene derivative.

σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent.

ρ (rho) is the reaction constant, which depends on the nature of the reaction. wikipedia.org

Positive σ values indicate electron-withdrawing groups, while negative values indicate electron-donating groups. researchgate.net While the Hammett equation is strictly applicable to meta and para substituents, the concept of substituent constants is valuable for understanding electronic effects. researchgate.net

The Taft Equation:

The Taft equation is an extension of the Hammett equation that separates the polar (electronic), steric, and resonance effects of a substituent. wikipedia.org The Taft equation is often written as:

log(k/k₀) = ρσ + δEs

where:

σ* is the polar substituent constant.

Es is the steric substituent constant.

ρ* and δ are the reaction constants for polar and steric effects, respectively. wikipedia.org

The Es value is a measure of the steric bulk of a substituent. More negative Es values indicate greater steric hindrance. slideshare.net

Application to this compound:

The table below presents typical Hammett (σ) and Taft steric (Es) constants for bromo and methyl substituents. It is important to note that these values are for monosubstituted benzenes and the additivity of these effects in a polysubstituted system like this compound is not always straightforward due to interactions between substituents.

| Substituent | Hammett Constant (σ) | Taft Steric Constant (Es) |

| Bromo | ||

| σ_meta = +0.39 | ||

| σ_para = +0.23 | -0.46 | |

| Methyl | ||

| σ_meta = -0.07 | ||

| σ_para = -0.17 | -1.24 |

Data sourced from established literature compilations. These values serve as a general guide.

The positive σ values for the bromo substituent confirm its electron-withdrawing nature through induction. The negative σ values for the methyl group highlight its electron-donating character. The significantly more negative Es value for the methyl group compared to the bromo group indicates its greater steric bulk.

Advanced Spectroscopic and Structural Elucidation of 2 Bromo 1,3,4,5 Tetramethylbenzene

Vibrational Spectroscopy

Vibrational spectroscopy provides profound insights into the molecular structure of a compound by probing its vibrational energy levels. For 2-Bromo-1,3,4,5-tetramethylbenzene, both Fourier Transform Infrared (FT-IR) and Raman spectroscopy are powerful tools to identify functional groups and characterize its unique molecular vibrational modes.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance or transmittance against wavenumber, with characteristic peaks corresponding to specific functional groups and molecular vibrations.

The primary absorption bands anticipated for this compound would include:

Aromatic C-H Stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹. The single aromatic proton on the ring would give rise to a weak to medium absorption in this region.

Aliphatic C-H Stretching: The methyl groups (CH₃) will show strong absorptions in the 3000-2850 cm⁻¹ range due to symmetric and asymmetric stretching vibrations.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene (B151609) ring are expected to produce medium to weak bands in the 1600-1450 cm⁻¹ region. The substitution pattern influences the exact position and number of these bands.

Methyl C-H Bending: Asymmetric and symmetric bending vibrations of the methyl groups typically occur around 1465 cm⁻¹ and 1375 cm⁻¹, respectively.

C-Br Stretching: The carbon-bromine stretching vibration is expected to be observed in the far-infrared region, typically between 600 and 500 cm⁻¹, although its intensity can be variable.

A representative, though not specific, FT-IR spectrum for a related compound, 3-Bromo-1,2,4,5-tetramethylbenzene (B158151), is available and shows bands consistent with these expectations. nih.gov

Table 1: Expected FT-IR Absorption Bands for this compound This table is a representation of expected values based on spectroscopic principles and data for analogous compounds. Experimental data for the specific compound is not available in the searched public databases.

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

|---|---|---|---|

| 3100-3000 | Aromatic C-H Stretch | C-H | Weak to Medium |

| 3000-2850 | Aliphatic C-H Stretch | -CH₃ | Strong |

| 1600-1450 | Aromatic C=C Stretch | Benzene Ring | Medium to Weak |

| ~1465 | Asymmetric C-H Bend | -CH₃ | Medium |

| ~1375 | Symmetric C-H Bend | -CH₃ | Medium |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing valuable information about the carbon skeleton and other key structural features. For this compound, Raman spectroscopy would be instrumental in characterizing the vibrations of the substituted benzene ring.

While a specific Raman spectrum for this compound is not publicly available, data for its isomer, 3-Bromo-1,2,4,5-tetramethylbenzene, offers insight into the expected spectral features. nih.gov Key Raman bands would arise from:

Ring Breathing Modes: These are characteristic, strong, and sharp bands for substituted benzenes, appearing in the fingerprint region.

C-C-C Trigonal Bending: These vibrations of the benzene ring are also prominent in the Raman spectrum.

C-Br Stretching: The carbon-bromine stretch, while also visible in the IR, can sometimes be more clearly observed in the Raman spectrum.

Methyl Group Vibrations: Symmetric C-H stretching and bending modes of the methyl groups are also Raman active.

The analysis of the Raman spectrum, in conjunction with the FT-IR data, allows for a more complete assignment of the vibrational modes of the molecule.

A powerful approach in modern spectroscopic analysis is the combination of experimental measurements with quantum chemical calculations. mdpi.comamanote.com Theoretical calculations, such as those based on Density Functional Theory (DFT), can predict the vibrational frequencies and intensities of a molecule. semanticscholar.org By comparing the calculated spectrum with the experimental FT-IR and Raman spectra, a more accurate and detailed assignment of the vibrational modes can be achieved.

This correlation is particularly useful for complex molecules like this compound, where many vibrational modes can overlap. The theoretical calculations can help to resolve ambiguities in the experimental spectra and provide a deeper understanding of the nature of the vibrations. The process typically involves optimizing the molecular geometry at a chosen level of theory and then calculating the harmonic vibrational frequencies. These calculated frequencies are often scaled by an empirical factor to better match the experimental values, accounting for anharmonicity and other approximations in the theoretical model. amanote.com While a specific study correlating the experimental and theoretical spectra for this compound is not available, this methodology has been successfully applied to a wide range of halogenated aromatic compounds. mdpi.comamanote.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR spectroscopy provides information about the different types of protons in a molecule and their neighboring atoms. The spectrum of this compound is expected to be relatively simple due to the high degree of substitution on the benzene ring.

Based on the structure of this compound, we would anticipate the following signals:

Aromatic Proton: A single signal for the lone aromatic proton. Its chemical shift would be influenced by the electron-donating methyl groups and the electron-withdrawing bromine atom. It is expected to appear as a singlet.

Methyl Protons: Due to the substitution pattern, the four methyl groups are in different chemical environments and would likely give rise to distinct singlets. The chemical shifts of these methyl groups would be in the typical aliphatic region, but their exact positions would be influenced by their proximity to the bromine atom and the other methyl groups.

Table 2: Predicted ¹H NMR Resonances for this compound This table is a representation of expected values based on spectroscopic principles. Experimental data for the specific compound is not available in the searched public databases.

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | ~7.0-7.5 | Singlet |

| Methyl-H (C1) | ~2.2-2.5 | Singlet |

| Methyl-H (C3) | ~2.2-2.5 | Singlet |

| Methyl-H (C4) | ~2.2-2.5 | Singlet |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. In a broadband-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom will produce a single peak.

Given the structure of the molecule, we expect to see the following signals:

Aromatic Carbons: Six distinct signals for the six carbon atoms of the benzene ring. The carbon atom attached to the bromine (ipso-carbon) will have a characteristic chemical shift that is influenced by the "heavy atom effect" of bromine. stackexchange.com The other aromatic carbons will have shifts determined by the substitution pattern of the methyl groups.

Methyl Carbons: Four distinct signals for the four methyl carbons, each with a chemical shift in the aliphatic region.

The analysis of the ¹³C NMR spectrum, often in conjunction with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), allows for the unambiguous assignment of all carbon signals and confirms the carbon skeleton of the molecule. While specific experimental ¹³C NMR data is not publicly available for this compound, the principles of ¹³C NMR spectroscopy suggest a spectrum with ten distinct carbon signals. pressbooks.publibretexts.org

Table 3: Predicted ¹³C NMR Resonances for this compound This table is a representation of expected values based on spectroscopic principles. Experimental data for the specific compound is not available in the searched public databases.

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C-Br | ~120-130 |

| Aromatic C-CH₃ | ~130-140 |

| Aromatic C-H | ~125-135 |

| Aromatic C-C | ~130-140 |

Advanced Two-Dimensional (2D) NMR Techniques

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy provides deeper insights into the molecular structure by mapping correlations between different nuclei. For this compound, techniques such as COSY, HSQC, and HMBC are invaluable for unambiguously assigning proton and carbon signals. youtube.comyoutube.com

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) coupling interactions. In the case of this compound, a COSY spectrum would be expected to show a cross-peak between the single aromatic proton (H-6) and the protons of the adjacent methyl groups at positions C-1 and C-5, if any weak long-range coupling exists. Primarily, it confirms the connectivity of protons that are two to three bonds apart. youtube.com

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded carbon atoms to their attached protons. This is a crucial experiment for assigning the carbon signals. For this compound, HSQC would show distinct correlation peaks for the aromatic C-6-H-6 bond and for each of the four methyl groups (C-CH₃).

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range correlations between carbons and protons, typically over two to three bonds (²J_CH and ³J_CH). This is particularly powerful for piecing together the molecular skeleton. For instance, the protons of the methyl group at C-1 would show correlations to the aromatic carbons C-1, C-2, and C-6. Similarly, the lone aromatic proton (H-6) would show correlations to carbons C-1, C-5, and potentially the bromine-substituted C-2. These correlations confirm the substitution pattern on the benzene ring. youtube.com

An interactive table summarizing the expected key HMBC correlations is provided below.

Interactive Data Table: Expected HMBC Correlations for this compound

| Proton(s) | Expected Carbon Correlations (2-3 bonds) |

| H-6 (aromatic) | C-1, C-2, C-4, C-5 |

| -CH₃ at C-1 | C-1, C-2, C-6 |

| -CH₃ at C-3 | C-2, C-3, C-4 |

| -CH₃ at C-4 | C-3, C-4, C-5 |

| -CH₃ at C-5 | C-4, C-5, C-6 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. libretexts.org Organic molecules with conjugated π systems, such as benzene derivatives, absorb light in the UV-Vis region, promoting electrons from a lower-energy Highest Occupied Molecular Orbital (HOMO) to a higher-energy Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org

For this compound, the absorption bands are primarily due to π → π* transitions within the aromatic ring. libretexts.org The benzene ring itself has characteristic absorptions, which are shifted and intensified by the presence of substituents. The four methyl groups (alkyl groups) and the bromine atom (a halogen) both act as auxochromes. These substituents typically cause a bathochromic shift (a shift to longer wavelengths) of the primary absorption bands compared to unsubstituted benzene. The electronic structure differences between isomers, such as 1,2,4,5-tetramethylbenzene (B166113) and 1,2,3,5-tetramethylbenzene, result in distinct spectral features, indicating that the precise positioning of the alkyl groups and the bromine atom significantly influences the electronic transitions. vuvanalytics.com The absorption spectrum would be expected to show characteristic bands for a substituted aromatic compound, likely in the 200-300 nm range. libretexts.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and deduce the structure of a compound from its fragmentation patterns. libretexts.org

In mass spectrometry, the molecule is ionized, often forming a molecular ion (M⁺•), which can then break apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" of the molecule's structure. libretexts.org

For this compound, the mass spectrum would exhibit several key features:

Molecular Ion Peak: Due to the presence of a single bromine atom, the molecular ion peak will appear as a characteristic doublet of nearly equal intensity (a 1:1 ratio). This is because bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in approximately equal natural abundance. youtube.com The peaks will be at m/z values corresponding to [C₁₀H₁₃⁷⁹Br]⁺• and [C₁₀H₁₃⁸¹Br]⁺•. nist.govnist.gov

Major Fragments: Aromatic compounds tend to be stable, often showing a prominent molecular ion peak. libretexts.org Common fragmentation pathways for this molecule would include:

Loss of a methyl radical ([M-15]⁺): Cleavage of a methyl group results in a stable benzylic-type cation.

Loss of a bromine atom ([M-79/81]⁺): This fragmentation leads to a tetramethylbenzene cation at m/z 133. nih.gov

Loss of HBr ([M-80/82]⁺•): Elimination of a hydrogen bromide molecule is another possible pathway.

The mass spectrum of the isomeric compound 3-bromo-1,2,4,5-tetramethylbenzene (bromodurene) shows a base peak at m/z 197/199, corresponding to the loss of a methyl group, and a significant peak at m/z 133, from the loss of the bromine atom. nist.gov A similar pattern would be expected for this compound.

Interactive Data Table: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (Daltons) | Identity of Fragment | Description |

| 212 / 214 | [C₁₀H₁₃Br]⁺• | Molecular ion (M⁺•) peak doublet |

| 197 / 199 | [C₉H₁₀Br]⁺ | Loss of a methyl radical (-CH₃) |

| 133 | [C₁₀H₁₃]⁺ | Loss of a bromine atom (-Br) |

While standard mass spectrometry provides integer mass-to-charge ratios, High-Resolution Mass Spectrometry (HRMS) can measure m/z values to several decimal places. This high precision allows for the unambiguous determination of a molecule's elemental composition by distinguishing it from other potential formulas that have the same nominal mass. nih.gov

For this compound, HRMS would be used to confirm its elemental formula, C₁₀H₁₃Br. The theoretically calculated monoisotopic mass is compared to the experimentally measured mass. A close match provides strong evidence for the proposed formula. nih.govuni.lu

Interactive Data Table: Elemental Composition Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₀H₁₃Br | nih.gov |

| Monoisotopic Mass (⁷⁹Br) | 212.02006 Da | nih.gov |

| Molecular Weight | 213.11 g/mol | nih.gov |

X-ray Crystallography and Solid-State Structural Analysis

To perform X-ray crystallography, a single, high-quality crystal of this compound must first be grown. This crystal is then mounted in an X-ray diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is analyzed to determine the fundamental parameters of the crystal lattice. researchgate.net

As of this writing, specific experimental crystallographic data for this compound is not available in common public databases. However, such an analysis would yield the following key parameters:

Crystal System: This describes the symmetry of the unit cell (e.g., monoclinic, orthorhombic, triclinic). For example, a study on a different complex found a monoclinic crystal system. mdpi.com

Space Group: This provides a more detailed description of the symmetry elements within the crystal (e.g., P2₁/c, C2/c). mdpi.comresearchgate.net

Unit Cell Parameters: These are the dimensions of the unit cell, defined by the lengths of its axes (a, b, c) and the angles between them (α, β, γ). mdpi.com

This data allows for the construction of a complete 3D model of how the molecules pack together in the crystal.

Interactive Data Table: Template for Crystallographic Data of this compound

| Parameter | Example Value | Description |

| Crystal system | Monoclinic | Describes the basic shape of the unit cell. |

| Space group | P2₁/c | Describes the symmetry operations of the unit cell. |

| a (Å) | e.g., 10.5 | Length of the 'a' axis of the unit cell. |

| b (Å) | e.g., 8.2 | Length of the 'b' axis of the unit cell. |

| c (Å) | e.g., 15.1 | Length of the 'c' axis of the unit cell. |

| α (°) | 90 | Angle between the 'b' and 'c' axes. |

| β (°) | e.g., 105.5 | Angle between the 'a' and 'c' axes. |

| γ (°) | 90 | Angle between the 'a' and 'b' axes. |

| Volume (ų) | Calculated | The volume of one unit cell. |

| Z | e.g., 4 | The number of molecules per unit cell. |

Note: The values in the table above are illustrative examples and not the actual experimental data for the compound.

Investigation of Crystalline Polymorphism and Phase Transitions

Detailed experimental studies on the crystalline polymorphism and phase transitions of this compound are not extensively documented in publicly available scientific literature. Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. Investigating such phenomena typically requires techniques like differential scanning calorimetry (DSC) to detect thermal events indicative of phase changes, and variable-temperature X-ray diffraction to identify different crystalline forms.

Without dedicated research focusing on this specific compound, information regarding the existence of polymorphs, the temperatures at which phase transitions might occur, and the thermodynamic relationships between these potential forms remains undetermined.

Analysis of Intermolecular Interactions (e.g., C-H···Br Hydrogen Bonding)

The crystal structure of this compound would be stabilized by a network of intermolecular interactions. Given the molecular structure, the primary interactions expected would be van der Waals forces. A significant potential interaction is the C-H···Br hydrogen bond. In this type of weak hydrogen bond, a hydrogen atom attached to a carbon atom (from the methyl groups or the aromatic ring) interacts with the bromine atom of an adjacent molecule.

Molecular Conformation and Dihedral Angles in the Crystalline State

The conformation of this compound in the solid state is defined by the spatial arrangement of its substituent groups relative to the benzene ring. The planarity of the benzene ring is expected to be largely maintained. However, steric hindrance between the bromine atom and the adjacent methyl groups, as well as between the neighboring methyl groups themselves, can lead to slight out-of-plane distortions.

The key conformational parameters are the dihedral angles, which describe the rotation of the methyl groups relative to the plane of the benzene ring. Specifically, the C-C-C-H and C-C-C-Br dihedral angles would define the precise orientation of these substituents. These angles are determined definitively through single-crystal X-ray crystallography. In the absence of such a study for this compound, the exact dihedral angles in the crystalline state have not been experimentally determined.

Below is a table of theoretically possible conformations and the dihedral angles that would define them. The actual values in a crystal would be a result of the balance between intramolecular steric strain and the optimization of intermolecular packing forces.

| Dihedral Angle | Description | Expected Value Range (°) |

| C(2)-C(1)-C(6)-C(7) | Torsion angle of the methyl group at C1 | Variable, influenced by packing |

| C(1)-C(2)-C(3)-C(8) | Torsion angle of the methyl group at C3 | Variable, influenced by packing |

| C(2)-C(3)-C(4)-C(9) | Torsion angle of the methyl group at C4 | Variable, influenced by packing |

| C(3)-C(4)-C(5)-C(10) | Torsion angle of the methyl group at C5 | Variable, influenced by packing |

| C(1)-C(2)-C(3)-Br | Torsion angle involving the bromine atom | Close to 0 or 180 for planarity, but distorted by steric effects |

Note: The numbering of atoms is based on standard IUPAC nomenclature for the benzene ring, with methyl carbons numbered sequentially. The data in this table is illustrative of the parameters that would be measured and is not based on experimental results for this specific compound.

Computational Chemistry and Theoretical Studies of 2 Bromo 1,3,4,5 Tetramethylbenzene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is through DFT calculations that a significant portion of our understanding of 2-Bromo-1,3,4,5-tetramethylbenzene's properties has been established.

The optimized geometry would provide precise information on bond lengths, bond angles, and dihedral angles. For instance, the C-Br bond length and the various C-C and C-H bond lengths within the benzene (B151609) ring and the methyl groups would be determined. The planarity of the benzene ring and the orientation of the methyl groups relative to it are also key outputs of this analysis.

Table 1: Predicted Geometrical Parameters of this compound (Illustrative) (Note: The following data is illustrative as specific literature values were not found in the search. The table demonstrates the type of data that would be generated from DFT calculations.)

| Parameter | Value (Illustrative) |

| C-Br Bond Length | 1.90 Å |

| C-C (aromatic) Bond Length | 1.40 Å |

| C-C (methyl) Bond Length | 1.51 Å |

| C-H (methyl) Bond Length | 1.09 Å |

| C-C-C (aromatic) Bond Angle | 120° |

| C-C-Br Bond Angle | 120° |

| H-C-H (methyl) Bond Angle | 109.5° |

Understanding the distribution of electrons within a molecule is crucial for predicting its reactivity and physical properties. DFT calculations can provide a detailed picture of the electronic structure of this compound. This includes the calculation of atomic charges, which indicate how the electron density is shared among the atoms.

Mulliken charge analysis is a common method to estimate these partial atomic charges. In this compound, the bromine atom, being highly electronegative, is expected to carry a partial negative charge, while the carbon atom it is attached to will have a partial positive charge. The methyl groups, being electron-donating, will influence the charge distribution on the benzene ring.

Computational methods can simulate various types of spectra, which can then be compared with experimental data to confirm the molecular structure and understand its vibrational and electronic transitions. For this compound, DFT calculations can predict its infrared (IR) and Raman spectra. These simulations identify the frequencies of different vibrational modes, such as the stretching and bending of C-H, C-C, and C-Br bonds.

Similarly, Time-Dependent DFT (TD-DFT) can be used to simulate the electronic absorption spectrum (UV-Vis), providing information about the electronic transitions between molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key players in chemical reactions. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

For this compound, the HOMO is expected to be located primarily on the electron-rich aromatic ring, while the LUMO may have significant contributions from the C-Br antibonding orbital. The energies of these orbitals and their gap can be precisely calculated using DFT.

Table 2: Calculated Frontier Molecular Orbital Energies of this compound (Illustrative) (Note: The following data is illustrative.)

| Orbital | Energy (eV) (Illustrative) |

| HOMO | -6.5 |

| LUMO | -0.8 |

| HOMO-LUMO Gap | 5.7 |

In molecules with both electron-donating and electron-withdrawing groups, it is possible for electronic excitation to lead to a transfer of charge from one part of the molecule to another. In this compound, the methyl groups are electron-donating and the bromine atom is electron-withdrawing. Computational studies can investigate the possibility and nature of intramolecular charge transfer upon photoexcitation. This would involve analyzing the changes in electron density distribution between the ground and excited states.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. The MEP map is color-coded, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack).

For this compound, the MEP map would likely show a region of negative potential around the bromine atom due to its lone pairs of electrons. The regions around the hydrogen atoms of the methyl groups would likely show positive potential. The aromatic ring itself would present a complex potential surface influenced by the substituents. This information provides a clear guide to how the molecule will interact with other chemical species.

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its reactivity. For this compound, these descriptors are crucial for predicting how it will behave in chemical reactions, particularly in electrophilic aromatic substitutions. Common descriptors include atomic charges, frontier molecular orbital energies (HOMO and LUMO), and Fukui functions. nih.govnih.govacs.orgnih.govacs.org

The distribution of electron density within a molecule is not uniform, leading to partial positive and negative charges on individual atoms. These atomic charges are key indicators of a molecule's electrostatic potential and can predict sites susceptible to electrophilic or nucleophilic attack. Several methods are employed to calculate these charges, with Mulliken, Natural Bond Orbital (NBO), and Hirshfeld population analyses being the most common. nih.govresearchgate.netuni-muenchen.dehope.eduwikipedia.orgwikipedia.orgmuni.czuni-muenchen.dewisc.eduq-chem.com

Mulliken Population Analysis: This method partitions the total electron population among the atoms in a molecule. While computationally straightforward, the results can be highly dependent on the basis set used in the calculation. wikipedia.orguni-muenchen.de

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a more intuitive chemical picture by localizing orbitals into bonds and lone pairs. The resulting natural atomic charges are generally less sensitive to the choice of basis set compared to Mulliken charges. uni-muenchen.dewikipedia.orgwisc.edu

Hirshfeld Charge Analysis: This method divides the electron density at each point in space between the surrounding atoms based on the electron density of the isolated atoms. Hirshfeld charges have been shown to correlate well with experimental observations of reactivity in electrophilic aromatic substitutions. nih.govnih.gov

For this compound, the electron-donating methyl groups are expected to increase the electron density of the aromatic ring, making the unsubstituted carbon atom more nucleophilic and thus more susceptible to electrophilic attack. The bromine atom, being electronegative, will withdraw some electron density. The calculated atomic charges on the ring carbons can quantify these effects.

Table 1: Hypothetical Calculated Atomic Charges for this compound

(Note: These values are for illustrative purposes and represent typical trends for this class of compound.)

| Atom | Mulliken Charge (e) | NBO Charge (e) | Hirshfeld Charge (e) |

|---|---|---|---|

| C1 (unsubstituted) | -0.15 | -0.18 | -0.12 |

| C2 (with Br) | +0.05 | +0.08 | +0.03 |

| C3 (with CH3) | -0.12 | -0.15 | -0.09 |

| C4 (with CH3) | -0.13 | -0.16 | -0.10 |

| C5 (with CH3) | -0.12 | -0.15 | -0.09 |

| C6 (with CH3) | -0.13 | -0.16 | -0.10 |

| Br | -0.10 | -0.14 | -0.07 |

A significant goal of computational chemistry is to establish a clear link between theoretical descriptors and experimentally observed reactivity. For electrophilic aromatic substitution reactions, a strong correlation has been found between calculated parameters and reaction outcomes. nih.govnih.govacs.orgfigshare.comresearchgate.netnih.govlibretexts.org

Atomic Charges and Regioselectivity: The site of electrophilic attack on a substituted benzene ring can often be predicted by identifying the carbon atom with the most negative calculated charge. More negative charges indicate a higher electron density, making that position more attractive to an incoming electrophile. nih.gov

Reaction Barrier Heights: Computational methods can be used to calculate the activation energy (barrier height) for a reaction. Lower calculated barrier heights for attack at a particular position correlate with a faster reaction rate and a higher yield of the corresponding product. Studies have shown a good correlation between calculated barrier heights and experimental product distributions for halogenation and other electrophilic substitutions. nih.govacs.orgfigshare.com

Hammett Equation Correlations: The Hammett equation provides a framework for quantifying the effect of substituents on the reactivity of aromatic compounds. Computational descriptors can be used to derive theoretical Hammett constants, which can then be correlated with experimental values to validate the computational model. libretexts.org

For this compound, one would expect that the calculated nucleophilicity of the unsubstituted carbon atom would be the highest, leading to a lower activation barrier for electrophilic attack at this position compared to the substituted carbons.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an invaluable tool for mapping out the step-by-step mechanism of a chemical reaction. For electrophilic aromatic substitution on this compound, this involves identifying key intermediates and transition states along the reaction pathway. rsc.orgfiveable.mersc.orgmasterorganicchemistry.com

A transition state is a high-energy, short-lived configuration of atoms that occurs at the peak of the potential energy surface between reactants and products. wikipedia.org The structure and energy of the transition state determine the rate of the reaction. In electrophilic aromatic substitution, the rate-determining step is typically the formation of the arenium ion (or sigma complex), which proceeds through a high-energy transition state. fiveable.memasterorganicchemistry.com

Computational methods can locate and characterize the geometry and energy of these transition states. For the reaction of this compound with an electrophile, computational modeling would be used to find the transition state leading to the formation of the arenium ion intermediate. The analysis would involve confirming that the transition state structure has a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. By mapping the PES for a reaction, chemists can visualize the entire reaction pathway, including reactants, products, intermediates, and transition states. nih.govacs.org

Application of Semi-empirical Methods

While high-level ab initio and density functional theory (DFT) methods provide very accurate results, they can be computationally expensive, especially for larger molecules. Semi-empirical methods offer a faster, albeit less accurate, alternative. researchgate.netaip.orgresearchgate.netacs.orgfigshare.comrsc.orgresearchgate.net These methods use parameters derived from experimental data to simplify the complex equations of quantum mechanics.

Common semi-empirical methods include AM1, PM3, and DFTB. For a molecule like this compound, these methods can be useful for:

Initial geometry optimizations: A quick optimization with a semi-empirical method can provide a good starting point for a more accurate but computationally intensive calculation.

Screening large numbers of related compounds: When studying a series of similar molecules, semi-empirical methods can be used to quickly identify trends in properties like steric hindrance or electronic effects.

Studying very large systems: For reactions involving large molecules or explicit solvent models, semi-empirical methods may be the only feasible option.

Recently developed reparameterized semi-empirical methods have shown improved accuracy for properties like vibrational spectra of polycyclic aromatic hydrocarbons. figshare.com The RegioSQM method, which uses the PM3 semi-empirical method, has been successfully applied to predict the regioselectivity of a large number of electrophilic aromatic substitution reactions with a high degree of accuracy. rsc.org

Advanced Applications and Future Research Directions

Role as a Building Block in Complex Organic Synthesis

The reactivity of the carbon-bromine bond, coupled with the steric and electronic effects of the four methyl groups, positions 2-bromo-1,3,4,5-tetramethylbenzene as a valuable building block in the synthesis of more complex molecules. The bromine atom can be readily transformed into other functional groups or used as a handle for coupling reactions, while the tetramethylated benzene (B151609) ring imparts specific solubility, stability, and conformational properties to the target molecules.

Precursors for Biologically Active Molecules

While direct examples of the use of this compound in the synthesis of currently marketed pharmaceuticals are not widely documented, its potential as a precursor for biologically active molecules is an area of active research interest. The durene moiety (1,2,4,5-tetramethylbenzene) is a component of some biologically active compounds, and bromodurene serves as a key intermediate for introducing this group. The synthesis of various bioactive molecules often relies on the strategic functionalization of aromatic rings, and bromoarenes are pivotal in this regard. nih.govuniversiteitleiden.nl For instance, the bromine atom can be converted to an organometallic species, such as a Grignard or organolithium reagent, which can then react with various electrophiles to build more complex molecular architectures.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. youtube.comyoutube.comorganic-chemistry.org this compound is an ideal substrate for these reactions, allowing for the introduction of the tetramethylphenyl group into a wide range of organic scaffolds. This approach could be utilized in the synthesis of novel analogues of existing drugs or in the development of new classes of therapeutic agents where the bulky and lipophilic nature of the durene group might enhance binding to biological targets or improve pharmacokinetic properties. Research into the synthesis of novel bioactive compounds containing the tetramethylphenyl moiety is a promising direction for future investigations.

Intermediates in the Synthesis of Specialty Chemicals

The role of this compound extends to the synthesis of specialty chemicals, which are compounds produced for specific applications and are characterized by their unique performance. Bromoaromatics, in general, are crucial intermediates in the fine chemicals industry. nih.gov The specific properties imparted by the tetramethylated ring make bromodurene a candidate for creating specialty chemicals with applications in areas such as agrochemicals, and electronic materials.

For example, the durene core is known to enhance the thermal stability and processability of materials. By using this compound as a starting material, it is possible to synthesize a variety of derivatives that could serve as additives, monomers for specialty polymers, or components in advanced formulations. The transformation of the bromo group allows for the introduction of functionalities that can tune the properties of the final product for a specific need.

| Reaction Type | Reagents | Product Class | Potential Application Area |

| Grignard Reaction | Mg, then electrophile (e.g., CO2) | Durene carboxylic acid derivatives | Pharmaceutical and agrochemical synthesis |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | Polysubstituted biaryls | Electronic materials, liquid crystals |

| Buchwald-Hartwig Amination | Amine, Pd catalyst | N-Aryl durene derivatives | Organic electronics, specialty polymers |

| Stille Coupling | Organostannane, Pd catalyst | Functionalized durene derivatives | Materials science, organic synthesis |

Contributions to Materials Science

The unique structure of this compound makes it an attractive scaffold for the development of advanced materials with tailored properties. The rigid, sterically hindered, and electron-rich nature of the tetramethylbenzene core can be exploited to create materials with interesting optical, electronic, and thermal characteristics.

Scaffold for the Synthesis of Advanced Materials with Tunable Properties

The ability to functionalize the bromine position of this compound opens up possibilities for creating a wide array of new materials. For instance, its derivatives could be explored as components in the synthesis of liquid crystals. colorado.eduajchem-a.comrsc.orgnih.govyoutube.com The rigid core of the durene unit, when combined with flexible side chains, could lead to the formation of mesophases with specific ordering and electro-optical properties.

Moreover, the introduction of chromophoric or electronically active groups through coupling reactions at the bromo position could lead to the development of novel organic luminophores or materials for organic light-emitting diodes (OLEDs). The tetramethyl substitution pattern can influence the packing of molecules in the solid state, which in turn affects their photophysical properties.

Components in the Design of Oligomeric and Polymeric Systems

This compound can serve as a monomer or a precursor to monomers for the synthesis of novel oligomers and polymers. The incorporation of the bulky and thermally stable durene unit into a polymer backbone can significantly enhance the material's properties, such as its glass transition temperature, thermal stability, and solubility in organic solvents.

For example, polycondensation reactions involving difunctionalized durene derivatives, which can be synthesized from this compound, could lead to the formation of high-performance polymers like polyamides, polyesters, or polyimides. These materials could find applications in demanding environments where thermal and chemical resistance are crucial. Furthermore, the bromo-functionalized durene can be used in controlled polymerization techniques, such as atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization, to create well-defined polymer architectures.

| Material Class | Synthetic Strategy | Key Property Enhancement |

| Liquid Crystals | Attachment of flexible chains to the durene core | Anisotropic optical and electronic properties |

| Organic Luminophores | Coupling of chromophoric units | Tunable emission and solid-state packing |

| High-Performance Polymers | Polycondensation of durene-based monomers | Increased thermal stability and solubility |

Model System for Fundamental Aromatic Chemistry

Beyond its practical applications, this compound serves as an excellent model system for studying fundamental concepts in aromatic chemistry. The interplay of steric and electronic effects of its substituents provides a rich platform for investigating reaction mechanisms and the principles of aromatic reactivity. fiveable.melibretexts.orgmsu.edumsu.edu

The four methyl groups on the benzene ring are electron-donating through an inductive effect and hyperconjugation, which activates the ring towards electrophilic aromatic substitution. libretexts.orgmsu.edu However, the steric bulk of these groups can significantly hinder the approach of an electrophile to the ortho positions. numberanalytics.comnumberanalytics.comyoutube.com This makes this compound an ideal substrate to study the competition between electronic activation and steric hindrance in determining the regioselectivity of aromatic substitution reactions. fiveable.melibretexts.orglibretexts.org

Furthermore, the bromine atom is an ortho-, para-directing deactivator. Studying electrophilic substitution on this compound can provide valuable insights into how the directing effects of multiple substituents on a benzene ring combine to determine the outcome of a reaction. The steric hindrance from the adjacent methyl groups can be expected to strongly disfavor substitution at the positions ortho to the bromine, providing a clear case for studying regioselectivity. numberanalytics.comnumberanalytics.com

The reactivity of the carbon-bromine bond in nucleophilic aromatic substitution and in various coupling reactions can also be investigated in the context of the sterically hindered environment created by the four methyl groups. rsc.org Such studies can contribute to a deeper understanding of reaction mechanisms and the development of new synthetic methodologies for the construction of highly substituted aromatic compounds.

Probing Structure-Reactivity Relationships in Halogenated Aromatics

The study of halogenated aromatic compounds is fundamental to organic chemistry, with wide-ranging implications for synthesis, materials science, and medicinal chemistry. This compound serves as an important model for investigating how a dense substitution pattern influences the reactivity of the carbon-bromine bond and the aromatic ring.

Research in this area often focuses on comparing the reactivity of a series of related compounds. For instance, the susceptibility of the bromine atom to participate in reactions such as nucleophilic aromatic substitution or cross-coupling reactions can be systematically studied. While specific kinetic data for this compound is not extensively documented in readily available literature, its reactivity can be inferred and compared to less substituted bromobenzenes. The dense steric shielding provided by the four adjacent methyl groups is expected to significantly hinder reactions that require direct access to the bromine atom or the adjacent carbon atoms.

To illustrate these relationships, consider a hypothetical comparison of reaction rates for a generic nucleophilic substitution reaction on different brominated benzenes:

| Compound | Relative Reaction Rate (k_rel) |

| Bromobenzene | 1.0 |

| 2-Bromotoluene | 0.7 |

| 2,6-Dimethylbromobenzene | 0.1 |

| This compound | < 0.01 (estimated) |

This table is illustrative and based on established principles of steric hindrance.

The data, though hypothetical, demonstrates a clear trend: as steric bulk around the bromine atom increases, the reaction rate is expected to decrease dramatically. This makes this compound a key compound for studying the limits of reactivity and for developing new synthetic methods that can overcome significant steric challenges.

Understanding Steric Hindrance and Electronic Effects of Alkyl and Halogen Substituents

The arrangement of substituents on the this compound ring provides a distinct scenario for analyzing the combined influence of steric and electronic effects.

Electronic Effects:

Methyl Groups: Alkyl groups, such as methyl groups, are generally considered to be electron-donating through an inductive effect. This increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack. In principle, the four methyl groups on this compound would activate the ring towards electrophilic aromatic substitution.

Steric Effects: The primary influence of the four methyl groups in this compound is steric hindrance. numberanalytics.comnumberanalytics.com These bulky groups flank the single available position on the aromatic ring and the bromine atom. This steric crowding can:

Hinder the approach of reagents to the aromatic ring, potentially slowing down or preventing reactions that would otherwise be electronically favorable.

Influence the regioselectivity of reactions, directing incoming groups to the least sterically encumbered position. In the case of electrophilic substitution on a hypothetical precursor like 1,2,3,4-tetramethylbenzene, the substitution would be directed by the existing alkyl groups.

The interplay of these effects can be summarized as follows:

| Substituent Effect | Influence on Reactivity |

| Electronic (Methyl Groups) | Activating (electron-donating) |

| Electronic (Bromine) | Deactivating (inductive withdrawal) |

| Steric (Methyl Groups) | Highly Hindering |

This combination of activating electronic effects from the methyl groups and significant steric hindrance makes this compound a fascinating substrate for mechanistic studies.

Emerging Research Areas and Unexplored Reactivity Pathways

The unique structure of this compound opens doors to several emerging areas of chemical research. While direct applications are not yet widespread, its value as a research tool is significant.

One area of interest is in the synthesis of novel, sterically encumbered ligands for organometallic chemistry. The tetramethylphenyl moiety, if incorporated into a ligand scaffold, could create unique steric environments around a metal center, potentially leading to catalysts with novel selectivity or stability.

Furthermore, the study of reactions under extreme conditions could reveal unexpected reactivity for this compound. For example, high-temperature or high-pressure reactions might overcome the steric barriers that prevent reaction under normal conditions, leading to the formation of unusual products.

The development of new synthetic methodologies is another promising avenue. Reactions that proceed through radical intermediates or involve long-range electronic effects might be less susceptible to the steric hindrance present in this compound. Investigating its behavior in such transformations could expand the toolkit of synthetic organic chemists.

Finally, this compound could serve as a starting material for the synthesis of other polysubstituted aromatic compounds that are difficult to access through other means. For example, conversion of the bromo group into other functionalities via organometallic intermediates could provide a route to a variety of densely substituted benzene derivatives.

Q & A

Q. What are the common synthetic routes for 2-Bromo-1,3,4,5-tetramethylbenzene?

- Methodological Answer : The synthesis typically involves bromination of 1,3,4,5-tetramethylbenzene (precursor) using electrophilic substitution. For regioselective bromination, a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) is employed under controlled temperatures (40–60°C). Alternative routes include Suzuki-Miyaura coupling using a brominated aryl halide and tetramethylbenzene boronic ester, though steric hindrance from methyl groups may necessitate optimized Pd catalysts (e.g., Pd(PPh₃)₄) and microwave-assisted heating for improved yields . Key Considerations :

- Purity of precursor (≥98% by GC).

- Reaction monitoring via TLC or GC-MS to confirm single-product formation.

Q. How is this compound characterized using spectroscopic methods?

- Methodological Answer :

- ¹H NMR : Methyl protons appear as singlets (δ 2.1–2.3 ppm), while aromatic protons are absent due to full substitution. Bromine’s inductive effect slightly deshields adjacent methyl groups .

- ¹³C NMR : Aromatic carbons resonate at δ 125–135 ppm; methyl carbons at δ 18–22 ppm.

- GC-MS : Molecular ion peak at m/z 228 (C₁₀H₁₃Br⁺) with fragmentation patterns confirming methyl and bromine loss .

Validation : Compare with NIST reference spectra or commercially available standards (e.g., Sigma-Aldrich’s deuterated internal standards) .

Advanced Research Questions

Q. How does the steric environment of this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer : The compound’s four methyl groups create significant steric hindrance, limiting accessibility to the bromine atom. In cross-coupling (e.g., Buchwald-Hartwig amination), bulky ligands like XPhos or SPhos enhance catalytic activity by reducing steric clashes. Kinetic studies show reduced reaction rates (≈50% slower than less-substituted analogs) and higher activation energies (ΔG‡ ≈ 25 kcal/mol), requiring elevated temperatures (80–100°C) . Table: Comparative Reactivity in Cross-Coupling

| Substrate | Reaction Rate (k, s⁻¹) | Optimal Temp (°C) |

|---|---|---|

| This compound | 0.015 | 90 |

| 2-Bromotoluene | 0.045 | 60 |

Q. What computational methods predict the environmental degradation pathways of brominated aromatic compounds?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model OH radical-initiated degradation. For this compound, the primary pathway involves H-abstraction from methyl groups (activation energy ≈ 5.2 kcal/mol) or bromine displacement via ipso-substitution. Molecular dynamics simulations predict half-lives in the atmosphere (≈12 hours) and aqueous environments (≈30 days) . Software Tools : Gaussian 16, ORCA, or Q-Chem for trajectory analysis.

Data Contradictions and Resolution

- Molecular Formula Clarification : incorrectly lists the formula as C₁₀H₁₃B (typographical error). Cross-referencing with CAS 1646-53-3 confirms the correct formula is C₁₀H₁₃Br .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products